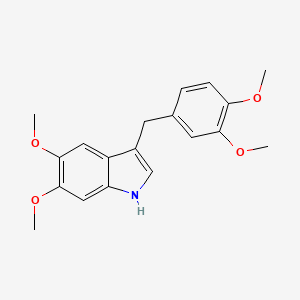
3-(3,4-Dimethoxybenzyl)-5,6-dimethoxy-1h-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dimethoxybenzyl)-5,6-dimethoxy-1H-indole is a complex organic compound characterized by its indole core substituted with methoxy groups and a dimethoxybenzyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxybenzyl)-5,6-dimethoxy-1H-indole typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 5,6-dimethoxyindole.
Condensation Reaction: The first step often involves a condensation reaction between 3,4-dimethoxybenzaldehyde and 5,6-dimethoxyindole in the presence of a base like sodium hydride or potassium carbonate.
Cyclization: The intermediate product undergoes cyclization under acidic conditions to form the indole ring system.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
化学反应分析
Types of Reactions
3-(3,4-Dimethoxybenzyl)-5,6-dimethoxy-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Acylated indole derivatives.
科学研究应用
3-(3,4-Dimethoxybenzyl)-5,6-dimethoxy-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials due to its unique electronic properties.
作用机制
The mechanism by which 3-(3,4-Dimethoxybenzyl)-5,6-dimethoxy-1H-indole exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.
Electronic Properties: In materials science, its electronic properties are influenced by the conjugation of the indole ring and the methoxy groups, affecting its conductivity and stability.
相似化合物的比较
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-1H-indole
- 5,6-Dimethoxy-2-methyl-1H-indole
- 3-(3,4-Dimethoxybenzyl)-1H-pyrrole
Uniqueness
3-(3,4-Dimethoxybenzyl)-5,6-dimethoxy-1H-indole is unique due to the specific arrangement of methoxy groups and the benzyl side chain, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions or specific electronic characteristics.
属性
CAS 编号 |
6286-59-5 |
|---|---|
分子式 |
C19H21NO4 |
分子量 |
327.4 g/mol |
IUPAC 名称 |
3-[(3,4-dimethoxyphenyl)methyl]-5,6-dimethoxy-1H-indole |
InChI |
InChI=1S/C19H21NO4/c1-21-16-6-5-12(8-17(16)22-2)7-13-11-20-15-10-19(24-4)18(23-3)9-14(13)15/h5-6,8-11,20H,7H2,1-4H3 |
InChI 键 |
NLARYFBIEUCCKH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CC2=CNC3=CC(=C(C=C32)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



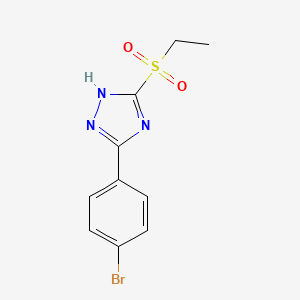

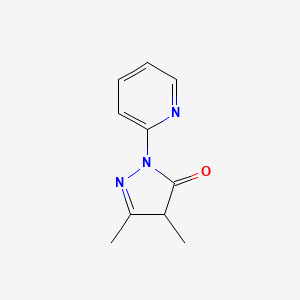
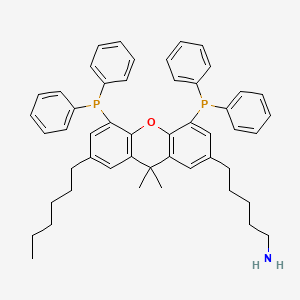


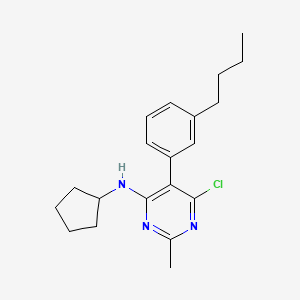
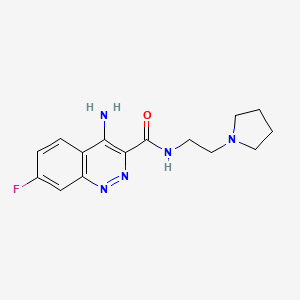


![7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride](/img/structure/B12909870.png)

![N-Cycloheptyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12909881.png)
